molecular formula C25H25FN2O B5881899 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B5881899
M. Wt: 388.5 g/mol
InChI Key: ROCSQNCAJXSRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine exerts its pharmacological effects through various mechanisms such as serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase. 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been shown to have a high affinity for serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has also been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of motivation, reward, and pleasure. In addition, 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been shown to inhibit monoamine oxidase, which is involved in the metabolism of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been shown to produce various biochemical and physiological effects such as increased serotonin and dopamine release, increased neuronal activity, and decreased anxiety and depression-like behaviors in animal models. 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has also been shown to have a low toxicity profile and minimal adverse effects on various organ systems such as the cardiovascular, respiratory, and gastrointestinal systems.

Advantages and Limitations for Lab Experiments

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and specificity for serotonin and dopamine receptors, which make it an ideal tool for studying the pharmacology and neurochemistry of these receptors. The limitations include its high cost, low solubility, and limited availability, which make it difficult to use in large-scale studies and clinical trials.

Future Directions

There are several future directions for 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine research, including the development of novel drugs based on its chemical structure, the exploration of its potential as a treatment for various neurological and psychiatric disorders, and the investigation of its mechanism of action at the molecular and cellular levels. Other future directions include the development of new synthetic methods for 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Overall, 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine is a promising compound that has the potential to advance our understanding of the neurochemistry and pharmacology of serotonin and dopamine receptors and to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine can be synthesized through various methods such as the reaction of diphenylacetyl chloride with 4-fluorobenzylpiperazine in the presence of a base or the reaction of diphenylacetyl chloride with 4-fluorobenzylamine in the presence of a base followed by cyclization with piperazine. The purity of the synthesized compound can be determined through various methods such as thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry.

Scientific Research Applications

1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has shown potential in various scientific research applications such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential as a serotonin receptor agonist and has shown promising results in treating various neurological disorders such as depression, anxiety, and addiction. In pharmacology, 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential as a dopamine receptor agonist and has shown promising results in treating various psychiatric disorders such as schizophrenia and bipolar disorder. In medicinal chemistry, 1-(diphenylacetyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential as a lead compound in drug discovery and has shown promising results in developing novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSQNCAJXSRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.